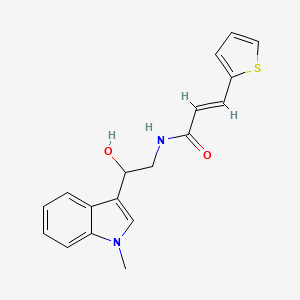

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Reacting a thiophene-acrylic acid derivative with a hydroxyethyl-indole amine precursor using coupling agents like EDCI or HOBt .

- Stereochemical control : Maintaining the (E)-configuration requires inert atmospheres (e.g., nitrogen) and low-temperature conditions to prevent isomerization .

- Catalysts : Triethylamine is often used to neutralize HCl byproducts during acylation reactions, improving yield (typically 65–85%) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .

Q. Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the indole (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.3 ppm), and hydroxyethyl groups (δ 2.8–3.5 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Verifies carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~383) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect isomers .

Q. Advanced: How can computational methods elucidate electronic properties and biological interactions?

Answer:

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The thiophene and indole moieties contribute to electron-rich regions, influencing binding to targets like kinases .

- Molecular Docking : Simulates interactions with proteins (e.g., COX-2 or EGFR). The acrylamide group forms hydrogen bonds with catalytic residues, while the indole engages in hydrophobic contacts .

- MD Simulations : Evaluate stability in biological membranes; the hydroxyethyl group enhances solubility, critical for in vivo bioavailability .

Q. Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Experimental variables : Control cell lines (e.g., HEK293 vs. HeLa), assay pH, and incubation times. For example, antiproliferative IC₅₀ values vary with ATP concentrations in kinase assays .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. Poor stability in rat microsomes (t₁/₂ < 30 min) may explain low in vivo efficacy despite strong in vitro activity .

- Formulation : Solubility enhancers (e.g., PEG-400) improve bioavailability in animal models, resolving contradictions between cellular and whole-organism studies .

Q. Advanced: What challenges arise in crystallographic analysis, and how can SHELX software assist?

Answer:

- Crystal growth : The compound’s flexibility (rotatable bonds in hydroxyethyl and acrylamide groups) complicates crystallization. Use slow evaporation with DMSO/water mixtures .

- SHELX refinement :

Q. Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog synthesis : Modify the indole (e.g., 5-fluoro substitution) or thiophene (e.g., 3-chloro) to probe electronic effects. SAR data shows a 10-fold potency increase with electron-withdrawing groups on thiophene .

- Bioisosteres : Replace the hydroxyethyl group with thiomorpholine to enhance blood-brain barrier penetration (logP increase from 2.1 to 3.4) .

- Proteomics : Use pull-down assays with biotinylated analogs to identify off-target binding, reducing false positives in kinase screens .

特性

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20-12-15(14-6-2-3-7-16(14)20)17(21)11-19-18(22)9-8-13-5-4-10-23-13/h2-10,12,17,21H,11H2,1H3,(H,19,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFNHZMLXIPNPH-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。